molecular formula C6H2F3NaO2S B13203648 2,3,4-Trifluorobenzenesulfinic acid sodium salt

2,3,4-Trifluorobenzenesulfinic acid sodium salt

Cat. No.: B13203648
M. Wt: 218.13 g/mol
InChI Key: JOWLCDBHCHUBFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluorobenzenesulfinic acid sodium salt is an organosulfur compound that contains three fluorine atoms attached to a benzene ring along with a sulfinic acid group, which is neutralized by a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with a reducing agent such as sodium borohydride in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2,3,4-Trifluorobenzenesulfinic acid sodium salt may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism by which 2,3,4-Trifluorobenzenesulfinic acid sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfinic acid group can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins . These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzenesulfinic acids and their sodium salts, such as 2,3,5,6-tetrafluorobenzenesulfinic acid sodium salt and 2,4,5-trifluorobenzenesulfinic acid sodium salt .

Uniqueness

2,3,4-Trifluorobenzenesulfinic acid sodium salt is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to other fluorinated benzenesulfinic acids .

Properties

Molecular Formula

C6H2F3NaO2S

Molecular Weight

218.13 g/mol

IUPAC Name

sodium;2,3,4-trifluorobenzenesulfinate

InChI

InChI=1S/C6H3F3O2S.Na/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

JOWLCDBHCHUBFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.